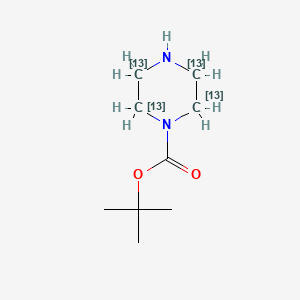

N-Boc-piperazine-13C4

CAS No.:

Cat. No.: VC18003031

Molecular Formula: C9H18N2O2

Molecular Weight: 190.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2O2 |

|---|---|

| Molecular Weight | 190.22 g/mol |

| IUPAC Name | tert-butyl (2,3,5,6-13C4)1,4-diazinane-1-carboxylate |

| Standard InChI | InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4+1,5+1,6+1,7+1 |

| Standard InChI Key | CWXPZXBSDSIRCS-SQLBHGNYSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1[13CH2][13CH2]N[13CH2][13CH2]1 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1 |

Introduction

The Boc group enhances stability by shielding the reactive amine, facilitating handling and storage. The 13C labeling enables precise tracking in biological systems, though specific applications in proteomics or metabolomics require inference from isotopic labeling principles .

Synthesis Methodologies

Patent-Based Synthesis Route

The synthesis of N-Boc-piperazine-13C4 derives from methodologies developed for its non-labeled counterpart, as detailed in CN108033931B . The process involves three stages:

-

Chlorination: Diethanolamine reacts with thionyl chloride (SOCl2) under reflux to form bis(2-chloroethyl)amine.

-

Boc Protection: The chlorinated intermediate undergoes acylation with Boc anhydride in alkaline conditions.

-

Cyclization: Reaction with ammonia water induces ring closure, yielding N-Boc-piperazine.

For the 13C4 variant, isotopically labeled starting materials (e.g., 13C-enriched diethanolamine) would replace conventional reagents. The patent reports a yield of 94.3% and purity of 99.42% for the non-labeled compound, suggesting analogous efficiency for the labeled version .

Table 2: Synthesis Steps and Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chlorination | Diethanolamine + SOCl2 (3:1 molar ratio), reflux | Bis(2-chloroethyl)amine |

| Boc Protection | Boc anhydride, Na2CO3, 10–30°C | Bis(2-chloroethyl) Boc-carbamate |

| Cyclization | NH3 (3:1 molar ratio), 60°C, ethyl acetate extraction | N-Boc-piperazine |

Comparative Analysis with Traditional Methods

Prior methods relied on anhydrous piperazine and di-tert-butyl dicarbonate, which suffered from low yields (≤70%) and hazardous toluene use . The patented approach eliminates these drawbacks through aqueous-phase reactions and safer solvents, aligning with green chemistry principles.

| Parameter | Specification |

|---|---|

| Temperature | 2–8°C |

| Light Exposure | Protected |

| Solvent Compatibility | Chloroform, DMSO, Dichloromethane |

| Stability | Stable under inert atmosphere |

Exposure to moisture or acidic/basic conditions may cleave the Boc group, necessitating controlled environments during use .

Comparative Structural Analysis

N-Boc-piperazine-13C4 shares structural motifs with related compounds, differing primarily in isotopic labeling and substituents:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 1-Boc-piperazine | C9H18N2O2 | Non-labeled; similar applications |

| Piperazine | C4H10N2 | Unprotected; higher reactivity |

| N-Methylpiperazine | C5H12N2 | Altered receptor binding profile |

The Boc group’s steric bulk moderates reactivity, while methyl or hydroxyethyl substitutions modulate solubility and biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume